molecular formula C6H6O3 B14585434 (2-Oxooxolan-3-ylidene)acetaldehyde CAS No. 61203-05-2

(2-Oxooxolan-3-ylidene)acetaldehyde

Cat. No.: B14585434
CAS No.: 61203-05-2
M. Wt: 126.11 g/mol
InChI Key: UFQGMUYLSXPZNC-UHFFFAOYSA-N
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Description

. This compound is characterized by a furan ring with an aldehyde group attached, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2-Oxooxolan-3-ylidene)acetaldehyde can be achieved through various synthetic routes. One common method involves the oxidation of tetrahydrofuran derivatives. For instance, the oxidation of tetrahydro-3-furanyl alcohol using mild oxidizing agents like pyridinium chlorochromate (PCC) can yield this compound .

Industrial Production Methods: In an industrial setting, the compound can be produced through the hydroformylation of furan derivatives. This process involves the addition of a formyl group to the furan ring under high pressure and temperature conditions, using catalysts such as rhodium complexes .

Chemical Reactions Analysis

Types of Reactions: (2-Oxooxolan-3-ylidene)acetaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, PCC

    Reduction: NaBH4, LiAlH4

    Substitution: Electrophiles like halogens (e.g., bromine, chlorine)

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated furans

Mechanism of Action

The mechanism of action of (2-Oxooxolan-3-ylidene)acetaldehyde involves its reactivity as an aldehyde. The carbonyl group in the aldehyde is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, including nucleophilic addition and condensation reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of an aldehyde with the stability of a furan ring. This combination makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

CAS No.

61203-05-2

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

IUPAC Name

2-(2-oxooxolan-3-ylidene)acetaldehyde

InChI

InChI=1S/C6H6O3/c7-3-1-5-2-4-9-6(5)8/h1,3H,2,4H2

InChI Key

UFQGMUYLSXPZNC-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1=CC=O

Origin of Product

United States

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